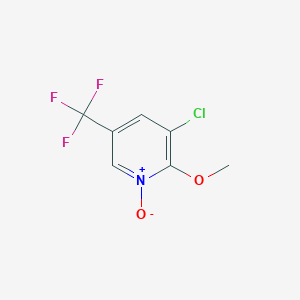

![molecular formula C36H42Cl2N6O13 B12339419 tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate](/img/structure/B12339419.png)

tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

FLUO 3, Pentaammonium Salt is a fluorescent calcium indicator widely used in biological research. It is a membrane-impermeant compound that can be loaded into cells via microinjection or scrape loading. The compound is essentially nonfluorescent unless bound to calcium ions (Ca²⁺), at which point it exhibits a significant increase in fluorescence intensity .

Preparation Methods

Synthetic Routes and Reaction Conditions

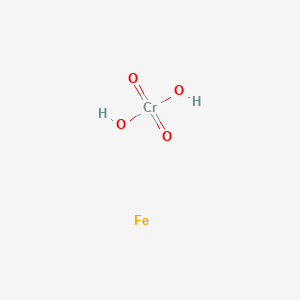

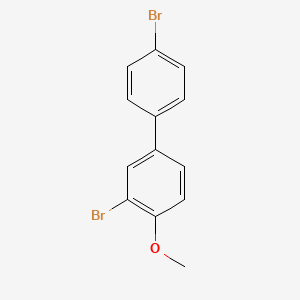

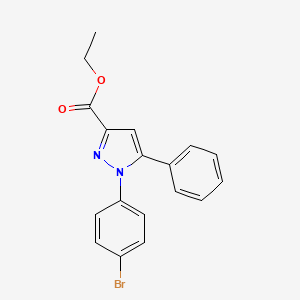

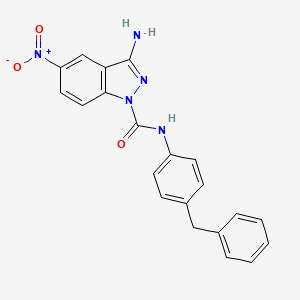

FLUO 3, Pentaammonium Salt is synthesized through a series of chemical reactions involving the conjugation of a fluorophore to a calcium-binding moiety. The exact synthetic route and reaction conditions are proprietary and often vary between manufacturers. the general process involves the following steps:

Fluorophore Synthesis: The fluorophore is synthesized through a series of organic reactions.

Calcium-Binding Moiety Attachment: The fluorophore is then conjugated to a calcium-binding moiety, such as BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid).

Salt Formation: The final product is converted into its pentaammonium salt form to enhance its solubility and stability.

Industrial Production Methods

Industrial production of FLUO 3, Pentaammonium Salt involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk and then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

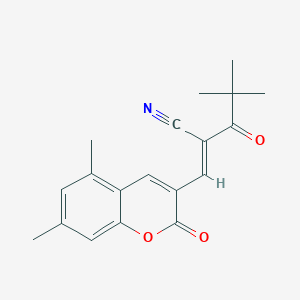

FLUO 3, Pentaammonium Salt primarily undergoes complexation reactions with calcium ions. The key reactions include:

Calcium Binding: The compound binds to calcium ions, resulting in a significant increase in fluorescence intensity. This reaction is highly specific and occurs under physiological conditions.

Fluorescence Emission: Upon binding to calcium ions, the compound emits fluorescence at a specific wavelength (λem 515 nm) when excited at 506 nm

Scientific Research Applications

FLUO 3, Pentaammonium Salt is extensively used in various scientific research applications, including:

Cell Biology: It is used to measure intracellular calcium levels, which are critical for numerous cellular processes such as signal transduction, muscle contraction, and neurotransmitter release

Neuroscience: The compound is employed to study calcium dynamics in neurons, providing insights into neuronal activity and synaptic function.

Pharmacology: It is used in high-throughput screening assays to evaluate the effects of drugs on calcium signaling pathways.

Immunology: The compound helps in understanding calcium-mediated immune responses and the activation of immune cells.

Mechanism of Action

FLUO 3, Pentaammonium Salt functions by binding to free calcium ions within cells. The binding of calcium ions induces a conformational change in the compound, resulting in a significant increase in fluorescence intensity. This fluorescence can be detected and measured using fluorescence microscopy, flow cytometry, or fluorescence spectroscopy. The compound does not covalently bind to cellular components and may be actively effluxed from cells by organic anion transporters .

Comparison with Similar Compounds

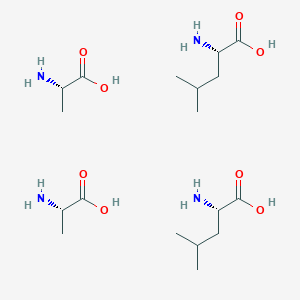

FLUO 3, Pentaammonium Salt is often compared with other calcium indicators such as:

Fluo-4: Similar to FLUO 3, but with slightly different spectral properties and calcium-binding affinity.

FLUO 3, Pentaammonium Salt is unique due to its high sensitivity and compatibility with visible light excitation sources, making it suitable for a wide range of applications in cell-based assays and imaging .

Properties

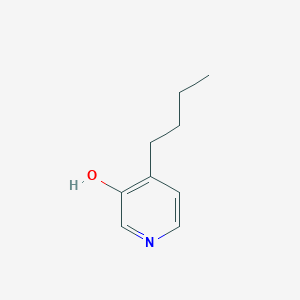

Molecular Formula |

C36H42Cl2N6O13 |

|---|---|

Molecular Weight |

837.7 g/mol |

IUPAC Name |

tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate |

InChI |

InChI=1S/C36H30Cl2N2O13.4H3N/c1-18-6-20(39(14-32(43)44)15-33(45)46)9-21(7-18)51-4-5-52-31-8-19(2-3-26(31)40(16-34(47)48)17-35(49)50)36-22-10-24(37)27(41)12-29(22)53-30-13-28(42)25(38)11-23(30)36;;;;/h2-3,6-13,41H,4-5,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);4*1H3 |

InChI Key |

CPAYISLADYFARG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one](/img/structure/B12339337.png)

![1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo-](/img/structure/B12339363.png)

![1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester](/img/structure/B12339378.png)

![(5E,8E,11E)-13-[(2S,3R)-3-[(E)-pent-2-enyl]oxiran-2-yl]trideca-5,8,11-trienoic acid](/img/structure/B12339427.png)

![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12339428.png)